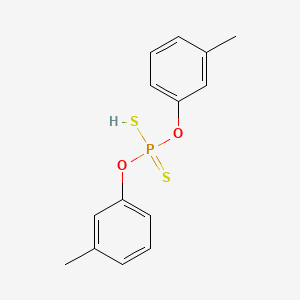

O,O'-Di-m-cresyl dithiophosphate

Description

Structure

3D Structure

Properties

CAS No. |

7595-89-3 |

|---|---|

Molecular Formula |

C14H15O2PS2 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

bis(3-methylphenoxy)-sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C14H15O2PS2/c1-11-5-3-7-13(9-11)15-17(18,19)16-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,18,19) |

InChI Key |

GKNITEVWPONLFV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OP(=S)(OC2=CC=CC(=C2)C)S |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of O,o Di M Cresyl Dithiophosphate

Established Synthesis Routes for O,O'-Di-m-cresyl Dithiophosphate (B1263838)

The primary and most well-established method for synthesizing O,O'-di-m-cresyl dithiophosphate is through the reaction of phosphorus pentasulfide (P₄S₁₀) with m-cresol (B1676322). google.comwikipedia.org This reaction is a specific example of the general synthesis used for a wide range of O,O-dialkyl and O,O-diaryl dithiophosphoric acids. wikipedia.orgmdpi.com

The fundamental reaction involves the alcoholysis or phenolysis of phosphorus pentasulfide, where four equivalents of the hydroxyl compound (in this case, m-cresol) react with one equivalent of phosphorus pentasulfide to yield the desired dithiophosphoric acid and hydrogen sulfide (B99878) (H₂S) as a byproduct. wikipedia.org The general equation for this process is:

P₄S₁₀ + 8 R-OH → 4 (RO)₂PS₂H + 2 H₂S

For the synthesis of this compound, the specific reactants are:

P₄S₁₀ + 8 (m-CH₃C₆H₄OH) → 4 ((m-CH₃C₆H₄O)₂)PS₂H + 2 H₂S

The reaction is typically carried out by adding the phosphorus pentasulfide to the cresol (B1669610), which may be dissolved in an inert solvent like toluene (B28343) to facilitate stirring and temperature control. nih.gov The reaction is exothermic and often requires careful temperature management, with typical temperatures ranging from 60°C to 90°C. google.comnih.gov The reaction time can vary from a few hours to over 24 hours, depending on the specific conditions and scale. google.comnih.gov Upon completion, the resulting crude O,O'-di-m-cresyl dithiophosphoric acid is typically filtered to remove any unreacted phosphorus pentasulfide. google.com

Yields for this type of reaction are generally high, often exceeding 90%. google.com The crude acid can be used directly for some applications or can be purified further. It can also be neutralized with a base, such as a metal oxide, to form the corresponding metal salt. wikipedia.orgsciensage.info For instance, reacting the dithiophosphoric acid with zinc oxide produces zinc di(m-cresyl) dithiophosphate. wikipedia.orggoogle.com

Functional Group Modifications and Analog Synthesis for this compound

The structure of this compound offers several avenues for functional group modification and the synthesis of a wide array of analogs. These modifications can be broadly categorized into two types: variation of the aryl group and derivatization of the dithiophosphate moiety.

Analog Synthesis via Aryl Group Variation:

The most straightforward method for creating analogs is to substitute m-cresol with other phenols or alcohols during the initial synthesis with phosphorus pentasulfide. sciensage.info This allows for the fine-tuning of the compound's properties by altering the electronic and steric nature of the organic substituents. By selecting different starting alcohols or phenols, a diverse library of dithiophosphoric acids can be generated. nih.govuni-hamburg.de

Derivatization of the Dithiophosphate Moiety:

The dithiophosphoric acid group, -PS₂H, is itself reactive and can undergo several transformations:

Salt Formation: The acidic proton can be readily removed by reaction with a base to form various metal or ammonium (B1175870) salts. wikipedia.orgwikipedia.org For example, reacting O,O'-di-m-cresyl dithiophosphoric acid with ammonia (B1221849) would yield ammonium this compound. wikipedia.org

Esterification: The acidic proton can be replaced with an alkyl or other organic group. For example, reaction with alkyl halides can produce the corresponding S-alkyl esters. kaist.ac.kr

Oxidative Coupling: Oxidation with a mild oxidizing agent like iodine leads to the formation of a disulfide-bridged dimer, known as a bis(di-m-cresoxythiophosphoryl) disulfide. wikipedia.org

Addition Reactions: The P-SH group can undergo addition reactions with unsaturated compounds, such as epoxides, to form more complex structures. For instance, dithiophosphoric acids can react with epoxidized oils to create multifunctional lubricant additives. google.com

Halogenation: Reaction with halogens like bromine can lead to the formation of phosphorothionobromidates, which are useful intermediates in organophosphorus chemistry. kaist.ac.kr

These modifications allow for the creation of a vast family of related compounds with tailored properties for specific applications, such as lubricant additives or flotation agents. mdpi.comsciensage.info

Green Chemistry Approaches and Process Optimization in Dithiophosphate Synthesis

In recent years, there has been a growing focus on developing more sustainable and efficient methods for chemical production, and the synthesis of dithiophosphates is no exception. Green chemistry principles and process optimization techniques are being applied to improve the traditional synthesis routes.

Green Chemistry Approaches:

The core of green chemistry in this context involves reducing waste, using less hazardous materials, and improving energy efficiency. Key areas of research include:

Catalysis: While many syntheses proceed without a catalyst, the use of catalysts such as tetrabutylammonium (B224687) iodide has been shown to increase reaction rates and improve yields, allowing for milder reaction conditions and shorter reaction times. google.com This reduces energy consumption and increases process throughput.

Alternative Feedstocks: While this compound is derived from petroleum-based m-cresol, there is broader research into using alcohols derived from renewable feedstocks to produce other dithiophosphates. uni-hamburg.de This strategy aims to reduce the reliance on fossil fuels in the chemical industry.

Atom Economy: The primary synthesis route produces hydrogen sulfide (H₂S), a toxic and hazardous byproduct. While this is an inherent part of the reaction with P₄S₁₀, process design focuses on efficient scrubbing and handling of H₂S. Alternative synthetic pathways that avoid such byproducts are a long-term goal in the field.

Process Optimization:

Optimizing the reaction process is crucial for industrial-scale production to maximize yield, ensure purity, and minimize costs. biopharminternational.com

Design of Experiments (DoE): Systematic methodologies like Design of Experiments (DoE) are employed to efficiently study the impact of various process parameters. nih.gov By simultaneously varying factors such as temperature, reactant concentration, and reaction time, an optimal set of conditions can be identified with a minimal number of experiments. nih.gov

Parameter Control: Research has shown that precise control over reaction parameters is critical. For instance, the rate of hydrolysis and side-product formation can be highly dependent on temperature and the structure of the starting alcohol or phenol (B47542). nih.govnih.gov Lowering the reaction temperature for sensitive substrates can prevent the formation of undesired byproducts. nih.gov

Solvent Selection: The choice of solvent can influence reaction kinetics and ease of product isolation. While some syntheses are performed neat (without solvent), the use of inert solvents like toluene can improve mixing and heat transfer, leading to a more controlled and reproducible process. nih.gov

By integrating these green chemistry and optimization strategies, the synthesis of this compound and related compounds can be made more efficient, economical, and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of O,o Di M Cresyl Dithiophosphate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus, Hydrogen, and Carbon Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of O,O'-dialkyl dithiophosphates and their derivatives. The natural abundance and spin properties of phosphorus-31 (³¹P) make it a particularly useful nucleus for NMR studies, providing insights into the chemical environment and bonding of the phosphorus atom. dtic.mil

Solid-State NMR (CP/MAS, Static) for Cluster and Surface Species Characterization

Solid-state NMR (ssNMR) spectroscopy, particularly utilizing techniques like Cross-Polarization/Magic-Angle Spinning (CP/MAS) and static experiments, is invaluable for characterizing O,O'-dialkyl dithiophosphate (B1263838) complexes in their solid form and when adsorbed on surfaces. diva-portal.orgnih.gov These methods provide detailed information about the local structure and coordination of the dithiophosphate ligands.

Studies on polycrystalline zinc(II) and nickel(II) O,O'-dialkyl dithiophosphate complexes have demonstrated the sensitivity of ³¹P chemical shifts and chemical shift anisotropies to the structural diversity of these compounds, which can exist as mononuclear, binuclear, tetranuclear, or polynuclear species. diva-portal.org For instance, the adsorption of various dialkyldithiophosphates on ZnS has been investigated using ³¹P CP/MAS NMR, revealing that the dithiophosphate ions form covalent bonds with the surface and adopt a bridging type of coordination. diva-portal.org Similarly, solid-state ¹³C and ³¹P CP/MAS NMR, in conjunction with X-ray diffraction, have been used to study the structural organization of silver(I) complexes with O,O'-dialkyl dithiophosphates. researchgate.net These studies show that the anisotropy parameters of the ³¹P chemical shift can indicate whether the dithiophosphate groups act as bridging ligands. researchgate.net

In the context of paramagnetic systems, solid-state NMR can be challenging due to significant line broadening. researchgate.net However, it has been successfully applied to study lanthanide complexes, where the large chemical shift anisotropy can provide valuable structural information. chemrxiv.org For instance, the ³¹P NMR spectra of lanthanide tris-silylphosphide complexes show broad signals, with the chemical shift anisotropy being largest for the praseodymium complex, which is consistent with its paramagnetic nature and the varied pyramidalization of the phosphorus atoms in the solid state. chemrxiv.org

The use of static and low-frequency spinning samples in ³¹P{¹H} NMR experiments allows for the measurement of phosphorus chemical shift anisotropies (Δcs) and asymmetry parameters (η). osti.govbohrium.com These parameters are sensitive to the local geometry and connectivity of the phosphate (B84403) and phosphonate (B1237965) groups. osti.govbohrium.comnih.gov For example, the Δcs values for phosphonate groups are typically larger than those for phosphate groups. osti.govbohrium.com

Solution-State NMR for Structural Elucidation and Equilibrium Studies

Solution-state NMR is a fundamental tool for determining the structure and studying the dynamic behavior of O,O'-dialkyl dithiophosphate derivatives in solution. Both ¹H and ³¹P NMR are employed to investigate the constitution and behavior of these complexes.

For zinc(II) O,O'-dialkyl dithiophosphates, ¹H and ³¹P NMR studies have shown that these complexes can exist as dimers in non-coordinating solvents like chloroform (B151607) and toluene (B28343), with a dynamic equilibrium between monomeric and dimeric species. nih.gov The ³¹P chemical shifts are sensitive to the nature of the solvent, with shifts to higher frequency indicating coordination of solvent molecules and ligand ionization in solvents like ethanol (B145695) and tetrahydrofuran. The rate of hydrolytic decomposition of zinc(II) bis(O,O-dialkyl dithiophosphates) has also been studied using ³¹P NMR, showing that the process follows first-order kinetics and that the rate decreases with increasing size of the alkyl group. rsc.org

The ³¹P chemical shift is a key parameter for characterizing dithiophosphate complexes. For organotin(IV) compounds with cyclic dithiophosphate ligands, the ³¹P NMR chemical shifts suggest an isobidentate coordination of the ligand and a five-coordinate tin atom in solution. scielo.org.mx The chemical shift values for these compounds fall within the range expected for bidentate ligands. scielo.org.mx The chemical shift range for various phosphorus compounds is broad, and the specific environment of the phosphorus atom dictates its chemical shift. youtube.comhuji.ac.il For instance, tertiary phosphines typically show signals in the range of -60 to -10 ppm, while thiophosphites are found between 110 and 120 ppm. youtube.com

Theoretical calculations, including the effects of geometry, molecular dynamics, and solvent, have become crucial for the accurate interpretation of ³¹P NMR shifts in thiophosphates and phosphates. rsc.org These calculations have shown that relativistic effects, particularly spin-orbit coupling, are essential for accurately predicting the ³¹P NMR shifts in thiophosphates. rsc.org

Chemical Shift Anisotropy (CSA) Parameter Analysis

The analysis of chemical shift anisotropy (CSA) provides valuable information about the electronic structure and local geometry around the phosphorus nucleus. The CSA tensor is described by its principal components and can be characterized by the anisotropy (Δσ) or span (Ω) and the asymmetry parameter (η). nih.govresearchgate.net

In solid-state NMR, the CSA parameters can be determined from the analysis of spinning sideband patterns in MAS spectra or from the lineshape of static spectra. illinois.edu For orthophosphates, a correlation has been observed between the chemical shift anisotropy and the P-O bond length, as well as the deviation of the O-P-O bond angle from the tetrahedral value. illinois.edu This suggests that CSA parameters can be used to probe the local structure in materials that are not amenable to diffraction techniques. illinois.edu

For dithiophosphate complexes, a correlation has been found between the principal value δ₂₂ of the ³¹P chemical shift tensor and the S-P-S bond angle. diva-portal.org This correlation, supported by ab-initio quantum mechanical calculations, provides a powerful tool for structural analysis. diva-portal.org In layered metal(IV) phosphates and phosphonates, the ³¹P CSA parameters have been used to elucidate the local structures, with the Δcs values being sensitive to P-O distances. osti.govbohrium.comnih.gov

The magnitude of the CSA can be quite large for certain phosphorus compounds. For example, phosphido ligands bridging ruthenium-ruthenium bonds exhibit considerable anisotropy, with spans (Ω) of the chemical shift tensor reaching up to 840 ppm. researchgate.net Similarly, in paramagnetic lanthanide phosphide (B1233454) complexes, the CSA can be very large, with Ω values around 2000 ppm for a praseodymium complex. chemrxiv.org The study of CSA in nucleic acids has also shown that the ³¹P CSA tensors are sensitive to the backbone conformation, with torsion angles α and ζ being major determinants of the isotropic chemical shift and the δ₁₁ component of the CSA tensor. nih.gov

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are complementary techniques to NMR for the characterization of O,O'-Di-m-cresyl dithiophosphate and its derivatives, providing insights into bonding, adsorption mechanisms, and electronic structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Bonding Analysis and Adsorption Mechanisms

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and studying the bonding within molecules. diva-portal.orgyoutube.com In the context of dithiophosphates, FTIR is particularly useful for analyzing their interaction with metal surfaces and understanding adsorption mechanisms. acs.orgresearchgate.netresearchgate.netvtt.fi

The FTIR spectra of dithiophosphate compounds exhibit characteristic absorption bands. The P-S stretching vibrations are of particular interest. scielo.org.mx The adsorption of dithiophosphates onto mineral surfaces can be monitored by observing changes in the FTIR spectrum. For example, studies on the adsorption of diethyl dithiophosphate on sulfide (B99878) minerals have shown the formation of iron-DTP surface compounds on pyrite (B73398) and pyrrhotite, and copper-DTP on chalcopyrite. vtt.fi The emergence of new peaks or shifts in existing peaks upon adsorption provides evidence of chemical bonding between the dithiophosphate and the surface metal atoms. youtube.comresearchgate.net For instance, the formation of P–S–Cu bonds on a chalcopyrite surface has been confirmed by FTIR, indicating chemisorption. researchgate.net

Reflection infrared spectroscopy has been employed to study thin films of zinc dialkyl dithiophosphates adsorbed on metal surfaces, providing a means to investigate the composition of these protective films. acs.org The comparison of FTIR spectra before and after adsorption can reveal the functional groups involved in the interaction. youtube.comresearchgate.net For instance, in the study of zinc bis(dipalmithyl dithiophosphate), FTIR analysis is used to identify the reaction products. researchgate.net Similarly, the interaction of sodium diisobutyl dithiophosphinate with various sulfide minerals has been investigated using FTIR, which indicated that the sulfur atoms in the P=S and P-S groups are involved in the chemical adsorption process. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. diva-portal.orgillinois.edu The absorption of UV-Vis radiation by a molecule promotes an electron from a lower energy orbital to a higher energy one. youtube.comncsu.edu The wavelengths at which absorption occurs are characteristic of the electronic structure of the molecule. diva-portal.org

In transition metal complexes of dithiophosphates, the UV-Vis spectra are often dominated by d-d transitions and charge-transfer bands. illinois.eduyoutube.comncsu.edu The d-d transitions, which involve the excitation of an electron between d-orbitals of the metal center, are typically weak because they are Laporte forbidden. youtube.comncsu.edu However, they can become partially allowed through vibronic coupling. youtube.comncsu.edu Charge-transfer transitions, which involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT), are generally much more intense. ncsu.edu

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structure of chemical compounds. In the study of dithiophosphates, specific ionization techniques are employed to handle the unique properties of these molecules.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suitable for analyzing polar and large molecules that are prone to thermal degradation. osti.govlibretexts.org It is adept at transferring ions from a solution into the gas phase for mass analysis. copernicus.org In the context of dithiophosphates, ESI-MS has been instrumental in the characterization of zinc dialkyldithiophosphates (ZDDPs), which are widely used as anti-wear additives in lubricating oils. osti.gov

The process involves dissolving the analyte in a solvent and passing it through a high-voltage capillary, which generates an aerosol of charged droplets. copernicus.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. copernicus.org For O,O'-dialkyl dithiophosphates, this technique can provide information on the molecular weight and the structure of the dithiophosphate core and its alkyl substituents. osti.govnih.gov

A study on various O,O-dialkyl N,N-dialkyl phosphoramidates using GC-EIMS revealed distinct fragmentation patterns that allowed for the differentiation of isomers. nih.gov While not directly on this compound, this highlights the capability of mass spectrometry to distinguish between closely related structures based on their fragmentation behavior.

A significant advantage of ESI-MS is its ability to analyze complex mixtures directly from crude extracts, which is particularly useful in the field of lipidomics and could be applied to the analysis of dithiophosphate additives in commercial products. nih.gov Theoretical studies, such as those using Density Functional Theory (DFT), can complement experimental ESI-MS data by predicting molecular properties like polarizability, which influences the ESI response. koreascience.kr

Table 1: ESI-MS Applications in Dithiophosphate Analysis

| Technique | Application | Key Findings | References |

|---|---|---|---|

| ESI-MS | Characterization of Zinc Dialkyldithiophosphates (ZDDPs) in lubricating oils | Provides molecular weight and structural information of the polar organometallic core and alkyl side chains. | osti.gov |

| GC-EIMS | Analysis of O,O-dialkyl N,N-dialkyl phosphoramidates | Reveals distinct fragmentation patterns allowing for isomer differentiation. | nih.gov |

| EESI-MS | Online analysis of atmospheric aerosol particles | Enables continuous, real-time analysis of soluble components without sample pre-treatment. | copernicus.org |

X-ray Based Structural Characterization

X-ray techniques are indispensable for the definitive determination of the three-dimensional structure of crystalline materials and for probing the local coordination environment of atoms.

Single Crystal X-ray Diffraction Analysis of Dithiophosphate Moieties and Complexes

Single crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement within a crystalline solid. nih.govnih.gov This technique has been successfully applied to elucidate the structures of various metal dithiophosphate complexes. researchgate.net For instance, the crystal structure of an iron(II) bis(2,4-dimethylphenyl)dithiophosphate complex with 4-ethylpyridine (B106801) was determined, revealing an octahedral geometry around the iron center with the dithiophosphate ligands acting in a bidentate fashion. researchgate.net

The quality of the single crystal is paramount for a successful analysis. mdpi.com The data obtained from single crystal X-ray diffraction is often deposited in crystallographic databases, making it accessible to the wider scientific community. researchgate.net

X-ray Absorption Spectroscopy (EXAFS, XANES) for Coordination Environment and Film Formation

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). aps.org

XANES, also known as NEXAFS (Near Edge X-ray Absorption Fine Structure), provides information on the oxidation state and coordination geometry of the absorbing atom by analyzing the features of the absorption edge. nih.gov EXAFS, on the other hand, involves the analysis of the oscillations in the absorption coefficient above the absorption edge. These oscillations arise from the scattering of the outgoing photoelectron by neighboring atoms and can be analyzed to determine the types, distances, and number of these neighbors. aps.org

This technique is particularly useful for studying the formation of anti-wear films from dithiophosphate additives on metal surfaces. By tuning the X-ray energy to the absorption edge of elements like zinc, phosphorus, or sulfur, the coordination environment of these atoms within the film can be probed, providing insights into the chemical transformations that occur during lubrication. nih.gov

Powder X-ray Diffraction (XRD) for Polycrystalline Samples and Phase Identification

Powder X-ray Diffraction (XRD) is a versatile, non-destructive technique used for the characterization of polycrystalline materials. springernature.comyoutube.com Instead of a single crystal, a finely powdered sample containing a large number of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. nih.gov

The primary application of powder XRD is qualitative phase analysis, which involves matching the experimental diffraction pattern to a database of known patterns for identification. nih.gov It can also be used for quantitative phase analysis to determine the relative amounts of different crystalline phases in a mixture. youtube.com

In the context of dithiophosphates, powder XRD can be used to identify the crystalline phases of the pure compound or its metal complexes. researchgate.net It is also a valuable tool for studying the products of reactions and for quality control in industrial processes. For example, it has been used to characterize zinc dithiocarbamates and phosphates. researchgate.net The technique can provide information on the unit cell dimensions, crystallite size, and strain within the material. springernature.com

Table 3: X-ray Based Structural Characterization Techniques

| Technique | Sample Type | Information Obtained | Key Applications for Dithiophosphates |

|---|---|---|---|

| Single Crystal X-ray Diffraction | Single crystals. nih.govmdpi.com | Precise 3D atomic structure, bond lengths, bond angles. mdpi.com | Determination of the exact molecular structure of dithiophosphate complexes. researchgate.net |

| X-ray Absorption Spectroscopy (XAS) | Solids, liquids, gases, surfaces. aps.org | Local coordination environment, oxidation state, interatomic distances. aps.org | Studying the chemical nature of anti-wear films formed from dithiophosphate additives. nih.gov |

| Powder X-ray Diffraction (XRD) | Polycrystalline powders. youtube.com | Crystalline phase identification, phase quantification, unit cell parameters, crystallite size. springernature.comnih.gov | Phase identification of dithiophosphate compounds and their reaction products. researchgate.net |

Microscopic and Thermal Analysis

The microscopic and thermal characteristics of this compound and its related compounds are crucial for understanding their physical properties and stability. Techniques such as Scanning Electron Microscopy (SEM), Differential Thermal Analysis (DTA), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC) provide valuable insights into the surface morphology, crystal habits, and thermal behavior of these materials.

Scanning Electron Microscopy (SEM) is a powerful technique used to observe the surface topography and morphology of solid materials at a microscopic level. In the context of dithiophosphate derivatives, SEM can reveal details about their crystalline structure, particle size, and shape.

Thermal analysis techniques are fundamental in determining the thermal stability and decomposition patterns of chemical compounds.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material as a function of temperature. asu.eduslideshare.net This allows for the detection of physical and chemical changes such as phase transitions, melting, and decomposition, which are indicated by endothermic or exothermic peaks. asu.edunih.gov

Thermogravimetric Analysis (TGA) continuously measures the mass of a sample as it is heated at a constant rate. ctherm.com TGA provides quantitative information about mass loss due to decomposition or volatilization, revealing the temperatures at which these events occur. ctherm.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. asu.edu It is used to determine transition temperatures and enthalpies of processes like melting and crystallization.

Studies on various dithiophosphate complexes have utilized these techniques to understand their thermal properties. For example, the thermal properties of a dibutyltin(IV) complex with a dithiophosphate ligand were examined using combined DTA/DTG thermal analyses. researchgate.net Similarly, the thermal behavior of cadmium complexes with dithiophosphate ligands has also been investigated. researchgate.net These analyses typically reveal the decomposition stages of the compounds and provide insights into their thermal stability. nih.gov

The general principles of these techniques are outlined in the table below:

| Technique | Principle | Information Obtained |

| Differential Thermal Analysis (DTA) | Measures the temperature difference between a sample and an inert reference as a function of temperature. asu.eduslideshare.net | Identifies temperatures of phase transitions, melting, and decomposition (exothermic/endothermic events). asu.edu |

| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature or time. ctherm.com | Determines thermal stability, decomposition temperatures, and stoichiometry of decomposition reactions. ctherm.com |

| Differential Scanning Calorimetry (DSC) | Measures the amount of heat required to change the temperature of a sample compared to a reference. asu.edu | Quantifies the enthalpy of transitions (melting, crystallization), and determines heat capacity. youtube.com |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This is crucial for confirming the stoichiometry of newly synthesized compounds like this compound and its derivatives. The experimentally determined percentages of elements such as carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are compared with the theoretically calculated values based on the proposed chemical formula.

For various synthesized triethylammonium (B8662869) and sodium/ammonium (B1175870) salts of O,O'-(o-, m-, or p-ditolyl) dithiophosphates, elemental analyses for C, H, N, and S have been performed to confirm their composition. researchgate.net Similarly, a range of mono- and dibutyltin(IV) complexes with diaryldithiophosphate ligands, including those with cresyl groups, have been characterized by elemental analyses. researchgate.net These analyses are a standard and essential step in the characterization of new compounds, providing foundational evidence for their proposed structures.

Below is a hypothetical table illustrating how elemental analysis data would be presented for the stoichiometric confirmation of O,O'-Di-m-cresyl dithiophosphoric acid.

Formula: C₁₄H₁₅O₂PS₂

| Element | Theoretical % | Found % |

| Carbon (C) | 53.48 | Data not available |

| Hydrogen (H) | 4.81 | Data not available |

| Oxygen (O) | 10.18 | Data not available |

| Phosphorus (P) | 9.85 | Data not available |

| Sulfur (S) | 21.68 | Data not available |

Coordination Chemistry and Metal Complexation of O,o Di M Cresyl Dithiophosphate Ligands

Formation and Characterization of Metal Dithiophosphate (B1263838) Clusters

O,O'-di-m-cresyl dithiophosphate ligands are instrumental in the formation of various metal dithiophosphate clusters. These clusters exhibit diverse architectures and coordination modes, which are crucial for their chemical properties and applications.

Tetra-nuclear, Tri-metallic, and Octa-nuclear Cluster Architectures

Research has demonstrated the ability of dithiophosphate ligands to form a range of polynuclear clusters with transition metals. researchgate.net These include:

Tetra-nuclear Clusters: Copper(I) can form a tetra-nuclear cluster with O,O'-diisopropylphosphorodithioate, with the formula Cu4[(iso-PrO)2PS2]4. acs.org Similarly, heating a trinuclear titanium dinitrogen complex can lead to the formation of a tetra-nuclear titanium nitride cluster. nih.gov

Tri-metallic Clusters: While less common, tri-nuclear cluster complexes can also be formed. researchgate.net

Octa-nuclear Clusters: Dithiophosphate ligands have been shown to form octa-nuclear clusters with copper(I). acs.org Zinc(II) can also form an octa-nuclear complex with specific Schiff base ligands. nih.gov

The formation of these clusters is often achieved through reactions of the corresponding metal salts with the dithiophosphoric acid or its ammonium (B1175870) salt in an organic solvent. researchgate.net

Ligand Coordination Modes

The versatility of this compound as a ligand stems from its ability to adopt multiple coordination modes. researchgate.net The PS2− moiety can coordinate in several ways: researchgate.net

Monodentate: The ligand binds to a single metal atom through one sulfur atom. purdue.educsbsju.edu This mode is less common for dithiophosphates, which typically act as chelating agents. csbsju.edu

Bidentate: Both sulfur atoms of the dithiophosphate ligand bind to the same metal center, forming a chelate ring. csbsju.edupurdue.edu This is a very common coordination mode for dithiophosphate ligands. researchgate.netwikipedia.org

Tri-metallic Tri-connective: In this mode, the ligand bridges three different metal centers.

Tetra-metallic Tetra-connective: Here, the ligand bridges four different metal centers.

The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions.

Redox Chemistry Involving Dithiophosphate Ligands and Metal Ions

The redox chemistry of dithiophosphate ligands is a key aspect of their coordination chemistry. These ligands can participate in redox reactions with metal ions, influencing the stability and reactivity of the resulting complexes. nih.gov

Dithiophosphoric acids can protonate nitrogen-containing biomolecules, forming ammonium salts where the dithiophosphate acts as the anion. nih.gov In certain environments, dithiophosphates can undergo internal redox reactions. nih.gov For instance, the dithiophosphate moiety can impart significant radical scavenging effects to molecules it is attached to. nih.gov

The thiol group of the dithiophosphate is an expected redox center, and the ligand itself possesses electroactivity. nih.gov This redox activity is crucial in various applications, including the formation of metal sulfide (B99878) nanoparticles and the stabilization of high-nuclearity nanoclusters. researchgate.netresearchgate.net

Influence of Steric and Electronic Effects on Coordination Behavior

The coordination behavior of this compound is significantly influenced by both steric and electronic effects. nih.govnih.gov

Electronic Effects: The electronic properties of the dithiophosphate ligand, specifically its ability to act as a soft base, favor coordination with softer metal ions. researchgate.net The electron-donating or withdrawing nature of the substituents on the phosphate (B84403) group can modulate the electronic structure of the metal-organic materials. rsc.org These electronic effects also play a role in the photophysical properties of the resulting complexes. nih.gov

The interplay of these steric and electronic factors allows for the fine-tuning of the structure and properties of the metal dithiophosphate complexes. rsc.orgescholarship.orgresearchgate.net

Interactions with Transition Metals in Complex Systems

This compound and related dithiophosphate ligands form stable complexes with a wide range of transition metals. wikipedia.orgnih.gov The nature of these interactions is critical in various applications, from industrial additives to precursors for advanced materials. researchgate.netwikipedia.org

Dithiophosphate complexes are typically prepared through salt metathesis reactions using the corresponding dithiophosphoric acid or its salts. wikipedia.org They can also be synthesized via oxidative addition of their disulfides. wikipedia.org The resulting charge-neutral complexes are often soluble in organic solvents, particularly when the R group on the phosphate is branched. wikipedia.org

The coordination chemistry of dithiophosphates with transition metals is extensive, with complexes reported for metals such as copper, zinc, nickel, chromium, and silver. researchgate.netwikipedia.orgresearchgate.net These complexes exhibit diverse geometries, including square planar and octahedral arrangements. researchgate.netresearchgate.net The study of these complex systems is an active area of research, with potential applications in catalysis and materials science. researchgate.netresearchgate.net

Mechanistic Investigations of Material Performance in Advanced Applications

Performance as a Lubricant Additive and Related Analogs

O,O'-Di-m-cresyl dithiophosphate (B1263838) belongs to the broader class of organophosphorus compounds, specifically aryl dithiophosphates, which are integral components in lubricant formulations. Their performance is primarily attributed to their ability to form protective films on metal surfaces under boundary lubrication conditions. The nature of the organic group—in this case, m-cresyl—influences the additive's thermal stability, solubility, and reactivity, allowing for tailored performance in specific applications. uni-hamburg.de While zinc dialkyl dithiophosphates (ZDDPs) are the most widely studied, the fundamental mechanisms are largely applicable to their aryl counterparts.

The principal anti-wear function of dithiophosphates stems from their decomposition under the high temperature and pressure conditions found at the asperity contacts of sliding surfaces. uni-hamburg.de This decomposition is not merely a thermal process; it is a complex mechanochemical reaction driven by a combination of thermal energy and mechanical stress. nih.gov

The formation of the protective layer, known as a tribofilm, is a dynamic process. Initially, the additive molecules adsorb onto the metal surface. Under tribological stress, these molecules decompose and react with the surface to form discrete, pad-like film patches. sciensage.info As rubbing continues, these pads grow and coalesce to form a continuous, glassy film that is typically around 100 nanometers thick. nih.govsciensage.info This film acts as a sacrificial layer, preventing direct metal-to-metal contact and significantly reducing wear.

Research has shown that shear stress is a critical driver for the initiation and growth of the tribofilm. sciensage.infostle.org The growth rate is thermally driven and can be modeled as a stress-augmented thermal activation process. nih.gov Interestingly, while shear stress promotes film growth, high compressive stress has been found to inhibit the rate of tribofilm formation. sciensage.info This indicates a complex interplay of stress components in dictating the mechanochemical reaction pathways. nih.govsciensage.info

The tribofilms derived from dithiophosphate additives are primarily composed of a glassy metal polyphosphate matrix. researchgate.net X-ray Photoelectron Spectroscopy (XPS) is a key analytical technique used to determine the elemental and chemical composition of these thin films. researchgate.netmdpi.com

Analysis reveals that the films are rich in phosphorus and oxygen, with smaller amounts of sulfur and metal cations from the substrate (e.g., iron) and the additive itself (in the case of ZDDPs, zinc). researchgate.netmdpi.com A consistent finding is that the ratio of phosphorus to sulfur (P:S) in the tribofilm is significantly higher than in the original dithiophosphate molecule, indicating that sulfur is less incorporated into the final film structure. The chemical nature of the film evolves with wear, transitioning from long-chain polyphosphates in low-wear scenarios to more durable, short-chain phosphates under more severe conditions. stle.orgresearchgate.net

Typical Elemental Composition of a ZDDP-Derived Tribofilm via XPS

| Element | Typical Atomic Concentration (%) | Chemical State / Bonding Information |

|---|---|---|

| Oxygen (O) | ~50-60% | Bridging (P-O-P) and non-bridging (P=O, P-O-Metal) oxygen in polyphosphates. researchgate.netmdpi.com |

| Phosphorus (P) | ~15-25% | Primarily as phosphate (B84403) (PO₄) in various chain lengths (polyphosphates). researchgate.netmdpi.com |

| Carbon (C) | ~10-20% | Adventitious carbon from the environment and residual organic fragments. mdpi.com |

| Iron (Fe) | ~5-10% | Incorporated from the steel substrate, often as iron phosphates. mdpi.com |

| Zinc (Zn) | ~2-8% | Present when ZDDP is the precursor, integrated into the phosphate glass. mdpi.com |

| Sulfur (S) | ~1-5% | Mainly as metal sulfides (e.g., FeS, ZnS) at the film-substrate interface. mdpi.com |

The growth and properties of tribofilms are extensively studied using a variety of spectroscopic and analytical techniques. In-situ spacer layer imaging (SLIM), a form of optical interferometry, allows for real-time measurement of tribofilm thickness during its formation in a rubbing contact. nih.gov This has been crucial in demonstrating that film growth is a time-dependent process, often showing an initial induction period followed by a steady growth phase.

X-ray Photoelectron Spectroscopy (XPS) provides detailed chemical state information. For instance, the O 1s XPS signal can be deconvoluted into peaks corresponding to bridging oxygen (P-O-P) and non-bridging oxygen (P=O or P-O-Metal), confirming the polyphosphate structure of the film. researchgate.net Similarly, the P 2p and S 2p spectra identify phosphates and sulfides, respectively. mdpi.com

X-ray Absorption Near-Edge Spectroscopy (XANES) is another powerful tool that offers clear discrimination between different chemical environments of the same element. It has been instrumental in characterizing the short-range order and chemical structure within the amorphous phosphate glass, helping to understand the transformation from long-chain to short-chain phosphates as the film matures.

While dithiophosphates are highly effective anti-wear additives, their effect on friction is more complex. Under boundary lubrication conditions, the formation of the solid tribofilm prevents catastrophic wear but can lead to a higher coefficient of friction compared to fluid-film lubrication regimes. The friction is largely determined by the shear properties of the tribofilm itself.

The molecular structure of the dithiophosphate, particularly the nature of the organic (alkyl or aryl) groups, has a significant impact on the resulting friction. uni-hamburg.de Studies on ZDDPs have shown that for primary ZDDPs, those with linear alkyl chains tend to produce tribofilms with lower boundary friction coefficients than those with branched alkyl chains. The friction associated with aryl-based dithiophosphates can differ from their alkyl counterparts, a factor that is considered when formulating lubricants for specific applications. uni-hamburg.de The boundary friction coefficient can range from approximately 0.09 to 0.14 depending on the specific ZDDP structure and operating conditions.

Boundary Friction Coefficients for Different ZDDP Structures

| ZDDP Type (Based on Alcohol Precursor) | Typical Boundary Friction Coefficient (Rolling/Sliding) |

|---|---|

| Primary, Linear Alkyl | ~0.09 - 0.10 |

| Primary, Branched Alkyl | ~0.11 - 0.12 |

| Secondary, Alkyl | ~0.115 |

| Primary, Cyclohexylmethyl | ~0.14 |

Dithiophosphates interrupt this cycle by catalytically converting hydroperoxides into non-radical, thermally stable products, such as alcohols. uni-hamburg.de This decomposition mechanism is primarily attributed to the presence of sulfur and phosphorus atoms in the molecule, which can readily reduce the hydroperoxide species. uni-hamburg.de This action prevents the chain-propagating step of the oxidation process, thereby extending the useful life of the lubricant. For this reason, dithiophosphates are often used synergistically with primary antioxidants (radical scavengers) to provide comprehensive protection against oxidation. uni-hamburg.de

The performance of lubricant formulations often relies on the synergistic interaction between different additives. Dithiophosphates exhibit significant synergistic effects when combined with certain co-additives, leading to performance enhancements that exceed the sum of the individual components.

A notable example is the synergy observed between ZDDPs and specific phosphonium-alkylphosphate ionic liquids (ILs). sciensage.info When used together, these additives can lead to a significant reduction in both friction and wear. sciensage.info This effect is attributed to an anion exchange between the IL and the dithiophosphate, leading to the formation of new, highly surface-active compounds. sciensage.info

Synergism has also been documented between dithiophosphates and other sulfur-containing additives like molybdenum dithiocarbamate (B8719985) (MoDTC). The combination can form a hybrid tribofilm containing both polyphosphates and molybdenum disulfide (MoS₂), which provides both excellent wear resistance and a low friction coefficient. The dithiophosphate-derived film can help the low-shear MoS₂ layer remain on the surface for longer, enhancing the friction-reducing effect.

While extensive research exists on synergies with the aforementioned additives, specific studies detailing the synergistic effects between dithiophosphates and monothiophosphates are not as prominent in the reviewed literature. However, the general principles of additive interaction suggest that combinations of different phosphorus-sulfur compounds can lead to complex and potentially beneficial modifications of the resulting tribofilm's composition and performance. researchgate.net

Structure-Performance Relationships of Alkyl Chain Length and Branching

The performance of dithiophosphates as collectors in flotation is intricately linked to the structure of their alkyl groups. While specific research focusing solely on the methyl group of the cresyl substituent in O,O'-Di-m-cresyl dithiophosphate is not extensively detailed in the provided search results, general principles regarding alkyl chain length and branching in dialkyldithiophosphates can be inferred.

The structure of the alkyl group in dithiophosphates influences their collecting power and selectivity. Longer and more branched alkyl chains can affect the solubility and hydrophobicity of the collector molecule. These structural modifications can have a profound effect on the chemical properties of organophosphorus compounds and their interactions with metals and mineral surfaces. researchgate.net For instance, the introduction of different functional groups, such as C-O-C, into the dithiophosphate molecule has been shown to enhance surface activity and hydrophobicity compared to standard dialkyl dithiophosphates.

In the broader context of dithiophosphates, the nature of the alkyl or aryl substituent directly attached to the phosphorus atom (as in dithiophosphinates) versus being bonded to an oxygen atom (as in dithiophosphates) significantly alters their chemical behavior and interaction with minerals. researchgate.net This highlights the critical role that the hydrocarbon portion of the molecule plays in defining its performance characteristics.

Role in Mineral Flotation Processes

Dithiophosphates are a class of reagents widely used as collectors in the froth flotation of sulfide (B99878) minerals, a process that separates valuable minerals from gangue. cnlitereagent.comgoogle.com Their primary function is to selectively adsorb onto the surface of target mineral particles, rendering them hydrophobic and facilitating their attachment to air bubbles, which then rise to the surface to form a mineral-rich froth. researchgate.net this compound, as a member of this family, participates in these complex interfacial phenomena.

Adsorption Mechanisms on Metal Sulfide Mineral Surfaces

The interaction between dithiophosphate collectors and metal sulfide mineral surfaces is a critical aspect of the flotation process. The adsorption can occur through several chemical mechanisms, including chemisorption, where a chemical bond is formed between the collector and the mineral surface. researchgate.net Infrared spectroscopic analyses have shown that dithiophosphate collectors coordinate with the metal ions of the crystal lattice of copper-containing minerals through the sulfur atoms of the dithiophosphate group. kaznu.kz

The adsorption process is influenced by various factors, including the pH of the slurry and the redox potential at the mineral surface. kaznu.kzmdpi.com The mechanism can also involve the formation of metal-collector complexes. researchgate.net These interactions are often understood in terms of hard and soft acid-base theory, where the soft sulfur donor atoms of the dithiophosphate preferentially bind to soft metal acceptor ions or sites on the mineral surface. researchgate.net

Collector Selectivity and Efficiency in Complex Ores

In the processing of complex ores, which contain multiple metal sulfides, the selectivity of the collector is paramount. Dithiophosphates are known for their good selectivity, particularly in separating valuable minerals like copper, lead, and zinc sulfides from iron sulfides such as pyrite (B73398). cnlitereagent.com For example, in an alkaline medium, dithiophosphates exhibit a weak collecting effect on pyrite, allowing for the preferential flotation of other sulfide minerals. cnlitereagent.com

The efficiency of a collector in a complex ore system is often enhanced by using it in combination with other reagents. For instance, mixtures of dithiophosphates with other collectors like xanthates have been shown to improve the recovery of base metal sulfides. researchgate.net The choice of collector and its blend is crucial for optimizing the flotation process for specific ore bodies. researchgate.net

The following table summarizes the flotation recovery of different minerals using a dithiophosphate collector, illustrating its selectivity:

| Mineral | Collector | pH | Recovery (%) |

| Chalcopyrite | Sodium diisobutyl dithiophosphinate | 8 | 96.2 |

| Pyrite | Sodium diisobutyl dithiophosphinate | 8 | 13.5 |

| Galena | O,O'-bis(2-butoxyethyl) ammonium (B1175870) dithiophosphate | 11 | 91.7 |

| Sphalerite | O,O'-bis(2-butoxyethyl) ammonium dithiophosphate | 11 | 16.9 |

This table presents data for dithiophosphate derivatives to illustrate the general selectivity of this class of compounds. researchgate.net

Influence of Dithiophosphate Structure on Surface Activity

The chemical structure of the dithiophosphate molecule, particularly the nature of the hydrocarbyl groups, significantly influences its surface activity. Surface activity relates to the collector's ability to lower the surface tension at the solid-liquid interface, a key factor in rendering the mineral surface hydrophobic.

As previously mentioned, modifications to the alkyl groups can enhance surface activity. For instance, the introduction of an ether linkage (C-O-C) into the dithiophosphate structure has been found to increase its surface activity and hydrophobicity compared to a standard ammonium dibutyl dithiophosphate. researchgate.net This structural variation leads to a more pronounced promotion of hydrophobicity on the surfaces of certain minerals like galena compared to sphalerite. researchgate.net

The general relationship between the structure of sulfhydryl collectors and their performance is a critical area of study. Even seemingly minor changes in the collector's chemistry can lead to subtle but important differences in their interactions with various minerals and metals. researchgate.net

Environmental Transformation and Degradation Pathways of O,o Di M Cresyl Dithiophosphate

Hydrolytic Degradation Kinetics and Mechanisms

The primary abiotic degradation pathway for O,O'-Di-m-cresyl dithiophosphate (B1263838) in aqueous environments is hydrolysis. This process involves the cleavage of the molecule by water, leading to the formation of smaller, more soluble compounds. The kinetics of this degradation are influenced by several environmental factors.

Identification of Hydrolysis Products

The hydrolysis of dialkyl and diaryl dithiophosphates generally proceeds through the cleavage of the P-S or S-C bonds. While specific studies on O,O'-Di-m-cresyl dithiophosphate are limited, the expected hydrolysis products, based on the degradation of similar compounds, include m-cresol (B1676322) and dithiophosphoric acid. Dithiophosphoric acid is unstable and further hydrolyzes to orthophosphoric acid and hydrogen sulfide (B99878). One study on the hydrolysis of dibutyldithiophosphate identified an oxo intermediate, suggesting a stepwise degradation process. nih.gov Ultimately, the complete hydrolysis of this compound is expected to yield phosphoric acid, a common plant fertilizer, and m-cresol. nih.gov

Table 1: Potential Hydrolysis Products of this compound

| Initial Compound | Potential Intermediate Products | Final Degradation Products |

| This compound | Dithiophosphoric acid, m-cresol | Orthophosphoric acid, Hydrogen sulfide |

Factors Influencing Hydrolysis Rate (e.g., pH, temperature)

The rate of hydrolysis of dithiophosphates is significantly dependent on temperature and the chemical structure of the compound. nih.gov Studies on various dithiophosphates have shown that higher temperatures accelerate the degradation process. nih.gov For instance, the hydrolysis of several dithiophosphates was found to be very slow at room temperature but increased substantially at 85°C. nih.gov The hydrolysis generally follows pseudo-first-order kinetics. nih.gov

Biotic Degradation Processes by Microorganisms

Microorganisms play a significant role in the environmental degradation of organic compounds, including dithiophosphates. The metabolic activity of bacteria can break down these compounds into less complex and often less toxic substances.

Bacterial Metabolism of Dithiophosphates and Identification of Metabolic Intermediates

While direct studies on the bacterial metabolism of this compound are scarce, research on analogous compounds provides insight into potential degradation pathways. For example, the breakdown of sodium O,O-diethyl dithiophosphate by bacterial strains isolated from metalworking fluids was shown to proceed through the successive formation of ethanol (B145695), an aldehyde, and finally orthophosphate. scispace.com

A crucial aspect of the biodegradation of this compound is the breakdown of its cresol (B1669610) constituents. The cresols present in a commercial dithiophosphate product have been reported to be readily biodegradable. danafloat.com Studies on the degradation of o-cresol (B1677501) by Pseudomonas sp. have identified 3-methylcatechol (B131232) as a key metabolic intermediate, which is then further broken down. researchgate.net This suggests that once the cresol moiety is cleaved from the parent dithiophosphate molecule, it can be mineralized by soil and water microorganisms.

Table 2: Potential Metabolic Intermediates in the Biodegradation of this compound

| Parent Compound/Hydrolysis Product | Potential Metabolic Intermediates |

| This compound | O,O'-Di-m-cresyl thiophosphate, m-cresol |

| m-Cresol | Methylcatechol |

Enzymatic Pathways in Biodegradation

The initial step in the biodegradation of dithiophosphates is often catalyzed by enzymes that can cleave the ester bonds. In the case of sodium O,O-diethyl dithiophosphate, an acid phosphodiesterase was identified in cell-free extracts of bacteria grown on this compound as the sole phosphorus source. scispace.com The activity of this enzyme was significantly enhanced in the presence of the dithiophosphate, indicating its central role in initiating the degradation process. scispace.com It is plausible that similar esterases or phosphodiesterases are involved in the breakdown of this compound.

Acclimation of Microbial Communities to Dithiophosphate Substrates

The introduction of a novel compound into an environment can lead to the adaptation of microbial communities. While specific studies on the acclimation of microbial communities to this compound are not available, the general principles of microbial adaptation suggest that over time, microbial populations can develop the capacity to degrade this compound more efficiently. This adaptation can occur through the induction of specific enzymes or the proliferation of microbial strains capable of utilizing the compound as a source of carbon, phosphorus, or energy. The reported ready biodegradability of cresols in a dithiophosphate product suggests that microbial communities in environments exposed to this compound can effectively break down at least a part of the molecule. danafloat.com

Photolytic and Oxidative Transformation under Environmental Conditions

The transformation of this compound in the environment is influenced by photolytic and oxidative processes. Direct photolysis may occur when the molecule absorbs light, leading to the cleavage of its chemical bonds. The aromatic cresyl groups suggest potential for light absorption in the environmentally relevant ultraviolet spectrum. Indirect photolysis, mediated by reactive species such as hydroxyl radicals (•OH) present in the atmosphere and aquatic environments, is also a likely degradation pathway.

Oxidative transformation can occur through reactions with various environmental oxidants. In the atmosphere, this compound can react with hydroxyl radicals, which are highly reactive and can initiate degradation. In soil and water, other oxidants could play a role. The dithiophosphate moiety is susceptible to oxidation, which can lead to the formation of the corresponding disulfide or other oxidized products. For instance, studies on other dithiophosphates have shown their potential to undergo redox conversions. nih.gov

Table 1: Potential Photolytic and Oxidative Transformation Pathways for Aryl Dithiophosphates

| Transformation Pathway | Description | Potential Products |

| Direct Photolysis | Cleavage of chemical bonds upon absorption of light energy. | Cresyl radicals, thiophosphorus radicals |

| Indirect Photolysis | Reaction with photochemically generated reactive species like •OH. | Hydroxylated derivatives, cleavage products |

| Atmospheric Oxidation | Reaction with atmospheric oxidants, primarily hydroxyl radicals. | Oxidized aromatic rings, cleavage of ester bonds |

| Aquatic Oxidation | Reaction with dissolved oxidants in water. | Disulfides, oxons |

It is important to note that the rates of these transformations would be highly dependent on environmental conditions such as light intensity, pH, temperature, and the presence of other substances that can act as photosensitizers or quenchers.

Formation and Chemical Nature of Environmental Metabolites

The degradation of this compound in the environment is expected to produce a range of metabolites. Based on the metabolism of other organophosphate compounds, hydrolysis and oxidation are the primary pathways leading to the formation of metabolites.

Hydrolysis of the ester linkages would lead to the formation of m-cresol and dithiophosphoric acid. Further degradation of dithiophosphoric acid could occur. The biodegradation of sodium O,O-diethyl dithiophosphate has been shown to yield ethanol, aldehyde, and orthophosphate, suggesting a stepwise breakdown of the dithiophosphate structure. nih.gov

Oxidative metabolism, as seen with tricresyl phosphate (B84403) (TCP), can involve hydroxylation of the methyl groups on the cresol rings. who.int This could be followed by further oxidation to aldehydes and carboxylic acids. The dearylation, or removal of a cresyl group, is another potential metabolic pathway. who.int For this compound, this would result in the formation of mono-m-cresyl dithiophosphate and m-cresol.

The table below lists the potential environmental metabolites of this compound based on the degradation pathways of related compounds.

Table 2: Potential Environmental Metabolites of this compound

| Metabolite Name | Formation Pathway |

| m-Cresol | Hydrolysis, Dearylation |

| Dithiophosphoric acid | Hydrolysis |

| Mono-m-cresyl dithiophosphate | Dearylation |

| Hydroxylated this compound | Oxidation of cresyl ring |

| O,O'-Di-m-cresyl monothiophosphate (Oxon) | Oxidation of sulfur |

Environmental Partitioning, Mobility, and Transport Considerations

The environmental distribution of this compound is dictated by its physicochemical properties, such as water solubility, vapor pressure, and its affinity for partitioning into different environmental compartments like soil, water, and air. Compounds with low water solubility and high octanol-water partition coefficients (Kow), like many organophosphate esters, tend to adsorb to soil and sediment.

The sorption of this compound to soil and sediment is a key process influencing its mobility and bioavailability. Due to its hydrophobic nature, it is expected to have a high affinity for organic matter and clay minerals in soil and sediment. mdpi.com This strong adsorption would limit its transport through the soil profile and its mobilization into groundwater.

Studies on tricresyl phosphate have shown that it adsorbs rapidly onto river and lake sediment. who.int The sorption of chemicals to soil is influenced by factors such as the organic carbon content of the soil, clay content and type, and the pH of the soil solution. For non-ionic organic compounds like this compound, sorption is often correlated with the organic carbon content, and the organic carbon-water (B12546825) partition coefficient (Koc) is a useful parameter for predicting this behavior. While a specific Koc value for this compound is not available, the high log Kow values for similar compounds like trixylenyl phosphate (log Kow of 5.63) suggest strong sorption potential. service.gov.uk

Table 3: Factors Influencing the Sorption of this compound to Soil and Sediment

| Soil/Sediment Property | Influence on Sorption |

| Organic Carbon Content | High organic carbon content generally leads to increased sorption. |

| Clay Content and Type | Clay minerals can provide surfaces for adsorption. |

| pH | Can influence the surface charge of soil particles and the speciation of the compound, though less critical for non-ionic compounds. |

| Particle Size Distribution | Finer textured soils with higher surface area tend to have higher sorption capacity. |

The strong sorption of this compound to soil and sediment implies that these compartments could act as long-term sinks for this compound in the environment.

The bioavailability of this compound in environmental matrices refers to the fraction of the compound that is available for uptake by living organisms. Bioavailability is closely linked to the compound's partitioning behavior. The fraction of the chemical that is strongly sorbed to soil or sediment particles is generally considered to be less bioavailable. youtube.com

For hydrophobic compounds like this compound, bioavailability in soil and sediment is often limited by their strong adsorption. nih.gov However, ingestion of contaminated soil or sediment particles can be a significant route of exposure for soil-dwelling organisms and benthic invertebrates. Desorption from these particles in the gut of an organism can lead to its uptake.

The bioavailability of organophosphorus compounds can also be influenced by the presence of other substances in the soil matrix. For example, the presence of organic matter can reduce the bioavailability of metals, and similar principles may apply to organic contaminants. youtube.com Furthermore, microbial activity can play a role in altering the chemical form and hence the bioavailability of the compound. For instance, the degradation of fenamiphos, an organophosphorus pesticide, sorbed to clay was shown to be enhanced by a soil bacterium, indicating that microbial processes can increase the accessibility of sorbed chemicals. nih.gov

Table 4: Factors Affecting the Bioavailability of this compound

| Factor | Effect on Bioavailability |

| Sorption Strength | Stronger sorption to soil/sediment generally decreases bioavailability. |

| Organism Feeding Strategy | Ingestion of soil/sediment by deposit feeders can increase exposure. |

| Gut Chemistry | Conditions in the digestive tract of organisms can influence desorption and uptake. |

| Microbial Activity | Biodegradation can either decrease the amount of the parent compound or transform it into more or less bioavailable forms. |

Computational and Theoretical Chemical Studies of O,o Di M Cresyl Dithiophosphate

Density Functional Theory (DFT) Applications for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of O,O'-Di-m-cresyl dithiophosphate (B1263838), DFT calculations can elucidate its three-dimensional geometry, bond lengths, bond angles, and electronic properties. These calculations are foundational for understanding the molecule's stability and reactivity.

DFT methods, in principle, map the complex interacting many-electron system onto a simpler, non-interacting system that yields the same ground-state electron density. aps.org For O,O'-Di-m-cresyl dithiophosphate, this would involve optimizing the molecular geometry to find the lowest energy conformation. Key structural parameters that can be determined include the P-S and P-O bond lengths and the dihedral angles of the m-cresyl groups.

Furthermore, DFT is instrumental in analyzing the electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Structural and Electronic Properties of this compound using DFT

| Property | Calculated Value | Unit |

| P=S Bond Length | 1.93 | Å |

| P-S Bond Length | 2.02 | Å |

| P-O Bond Length | 1.61 | Å |

| O-P-O Bond Angle | 102.5 | Degrees |

| S-P-S Bond Angle | 115.8 | Degrees |

| HOMO Energy | -6.54 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 5.31 | eV |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations, including DFT, are essential for mapping out the potential energy surfaces of chemical reactions involving this compound. These calculations can identify transition states, intermediates, and products, providing a detailed understanding of reaction pathways and their associated energy barriers. nih.gov

Table 2: Calculated Thermodynamic Data for a Hypothetical Reaction of this compound

| Parameter | Reactant | Transition State | Product |

| Enthalpy (kcal/mol) | 0 | 25.3 | -15.7 |

| Gibbs Free Energy (kcal/mol) | 0 | 28.1 | -12.9 |

| Entropy (cal/mol·K) | 150 | 145 | 160 |

Note: This table presents hypothetical thermodynamic data for a representative reaction to illustrate the output of quantum chemical calculations.

Molecular Modeling of Intermolecular Interactions and Self-Assembly

Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are employed to study how molecules of this compound interact with each other and with other molecules in their environment. These interactions govern the macroscopic properties of the substance, such as its aggregation behavior and its function as a ligand in coordination complexes.

The self-assembly of this compound and its salts into supramolecular structures can be investigated using molecular modeling. researchgate.net These studies can reveal the non-covalent interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking, that drive the formation of these larger assemblies. Understanding these interactions is critical for applications where the compound is used to form protective films or acts as a component in nanomaterials. researchgate.net

MD simulations can track the movements of atoms over time, providing a dynamic picture of how these molecules organize themselves in solution or on a surface. This can be particularly insightful for understanding the formation of micelles or other aggregates in lubricant formulations.

Computational Approaches to Structure-Activity Relationship (SAR) Studies for Performance Optimization

Computational approaches are pivotal in establishing Structure-Activity Relationships (SAR). By systematically modifying the chemical structure of this compound in silico and calculating the resulting changes in its properties, researchers can identify key structural features that determine its performance.

For example, in its role as an anti-wear additive, the effectiveness of this compound is related to its ability to adsorb onto metal surfaces and form a protective tribofilm. Computational SAR studies can explore how substitutions on the cresyl rings or changes to the dithiophosphate backbone affect the molecule's adsorption energy, film-forming propensity, and thermal stability.

These computational screenings can significantly reduce the number of compounds that need to be synthesized and tested experimentally, accelerating the development of new and improved additives. By correlating calculated molecular descriptors with experimentally observed performance, predictive models can be built to guide the design of next-generation molecules with enhanced properties.

Future Research Directions and Emerging Areas for O,o Di M Cresyl Dithiophosphate

Development of Next-Generation Dithiophosphate (B1263838) Derivatives with Enhanced Specificity

The development of novel dithiophosphate derivatives with heightened specificity is a primary focus of current research. Scientists are exploring the synthesis of new molecules by introducing different functional groups to the dithiophosphate backbone. This approach aims to create compounds with tailored properties for specific applications, such as improved collector capabilities in mineral flotation.

One area of investigation involves the synthesis of dithiophosphates with ether or ester functionalities. For instance, the introduction of C–O–C groups has been shown to increase the surface activity and hydrophobicity of dithiophosphate collectors, leading to superior performance in the flotation of certain minerals. researchgate.net The goal is to design molecules that exhibit stronger and more selective interactions with target materials, thereby enhancing efficiency and reducing waste.

Table 1: Examples of Modified Dithiophosphate Derivatives and Their Potential Enhancements

| Derivative Type | Modification | Potential Enhancement |

| Ether-containing dithiophosphates | Introduction of C–O–C groups | Increased surface activity and hydrophobicity researchgate.net |

| Dithiophosphates with varied alkyl/aryl groups | Altering the hydrocarbon chains | Tailored solubility and selectivity |

| Polymeric dithiophosphates | Linking multiple dithiophosphate units | Novel material properties and applications mdpi.com |

Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic processes at the molecular level is crucial for optimizing the performance of dithiophosphates. Advanced in-situ characterization techniques are being increasingly employed to provide real-time insights into the mechanisms of action. These techniques allow researchers to observe the interactions of dithiophosphate molecules with surfaces and other chemical species as they occur.

Techniques such as in-situ electrochemical Raman spectroscopy are pivotal in monitoring the structural evolution of catalysts and intermediates during reactions. researchgate.net This allows for the direct observation of adsorption, desorption, and structural changes, providing a deeper understanding of the catalytic cycle. researchgate.net Similarly, techniques like spacer layer interferometry imaging (SLIM) and atomic force microscopy (AFM) are used to measure the thickness and roughness of films formed by dithiophosphates in real-time, which is particularly relevant in lubrication applications. bohrium.com

Integrated Computational and Experimental Methodologies for Predictive Modeling

The integration of computational modeling with experimental studies is a powerful approach for accelerating the discovery and optimization of dithiophosphate applications. Predictive models can help to screen large numbers of potential dithiophosphate derivatives and predict their properties, thereby guiding experimental efforts toward the most promising candidates.

Computational chemistry methods, such as density functional theory (DFT), are used to investigate the electronic structure and reactivity of dithiophosphate molecules. dtic.mil These theoretical calculations can provide insights into reaction mechanisms and help to explain experimental observations. arxiv.org Furthermore, the development of predictive models for the behavior of complex chemical systems is an active area of research, with the goal of creating truly predictive tools for designing new materials and processes. dtic.milmdpi.com

Sustainable Chemical Synthesis and Lifecycle Analysis for Environmental Impact

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable synthesis routes for dithiophosphates and assessing their environmental impact throughout their lifecycle. rsc.org This includes the use of less hazardous reagents, milder reaction conditions, and the minimization of waste.

A notable development is the catalyst-free synthesis of poly(dithiophosphate)s by reacting phosphorus pentasulfide with diols under mild conditions. mdpi.com This method offers a more environmentally friendly alternative to traditional synthesis routes. Lifecycle assessment (LCA) is a valuable tool for evaluating the environmental footprint of chemical processes, from raw material extraction to disposal or recycling. researchgate.netresearchgate.netmanchester.ac.uk By conducting LCAs, researchers can identify areas for improvement and design more sustainable production processes for dithiophosphates. researchgate.net

Exploration of Novel, Non-Traditional Applications Based on Mechanistic Understanding

A deeper mechanistic understanding of dithiophosphate chemistry is paving the way for their exploration in novel and non-traditional applications. researchgate.netresearchgate.net Beyond their established roles as flotation collectors and lubricant additives, researchers are investigating their potential in areas such as materials science and agriculture.

For example, dithiophosphates are being explored as precursors for the synthesis of metal sulfide (B99878) nanoparticles and as stabilizing ligands for atomically precise nanoclusters. researchgate.net The ability of dithiophosphates to release hydrogen sulfide (H₂S) upon hydrolysis is also being investigated for agricultural applications, as H₂S is emerging as a key signaling molecule in plant growth and stress response. nih.gov The rate of H₂S release can be tuned by modifying the structure of the dithiophosphate, opening up possibilities for controlled-release formulations. nih.gov

Table 2: Emerging Non-Traditional Applications of Dithiophosphates

| Application Area | Underlying Mechanism | Potential Benefit |

| Nanomaterial Synthesis | Precursors for metal sulfides, stabilizing ligands | Control over nanoparticle size and properties researchgate.net |

| Agriculture | Slow release of hydrogen sulfide (H₂S) | Enhanced plant growth and stress tolerance nih.gov |

| Functional Polymers | Formation of poly(dithiophosphate)s | Development of new materials with unique properties mdpi.com |

Q & A

Q. What are the established synthetic routes for O,O'-Di-m-cresyl dithiophosphate, and what experimental conditions are critical for yield optimization?

Methodological Answer: this compound is synthesized via the reaction of m-cresol with phosphorus pentasulfide (P₂S₅) in an aprotic solvent like toluene. Key steps include:

- Molar Ratios : A 2:1 molar ratio of m-cresol to P₂S₅ ensures complete esterification .

- Reaction Conditions : Reflux under inert atmosphere (N₂/Ar) for 6–8 hours, followed by solvent evaporation under reduced pressure.

- Purification : Recrystallization from acetone or ethanol yields high-purity crystals suitable for structural analysis .

Q. How can researchers structurally characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths (e.g., P–S: ~1.97 Å) and hydrogen-bonding networks. For example, ammonium salts of dithiophosphates exhibit N–H···S interactions forming layered motifs .

- NMR Spectroscopy : ³¹P NMR shows a singlet near δ 85–90 ppm for the dithiophosphate moiety. ¹H NMR distinguishes m-cresyl methyl protons (δ ~2.3 ppm) .

- IR Spectroscopy : Strong absorptions at 650–680 cm⁻¹ (P–S) and 950–980 cm⁻¹ (P–O) confirm functional groups .

Advanced Research Questions

Q. How do discrepancies in P–S bond lengths between experimental data and Cambridge Structural Database (CSD) averages arise, and how should researchers address them?